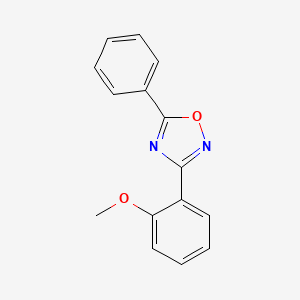![molecular formula C23H27NO2 B4927323 1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927323.png)
1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine], also known as EMSP, is a spirocyclic compound that has been of significant interest in scientific research. It is a complex organic molecule with a unique structure that has made it a promising candidate for various applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine] is not fully understood. However, studies have shown that it has a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. 1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine] has also been shown to interact with other receptors, including the NMDA receptor and the dopamine receptor.
Biochemical and Physiological Effects
1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine] has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic effects, reducing pain perception in animal models. 1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine] has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, 1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine] has been shown to have anti-inflammatory effects, reducing inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine] has several advantages and limitations for lab experiments. One advantage is its unique structure, which makes it a promising candidate for various therapeutic applications. However, its complex synthesis method makes it difficult to produce in large quantities. Additionally, the high cost of production and purification can be a limitation for lab experiments.
Direcciones Futuras
There are several future directions for research on 1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]. One area of interest is its potential as a treatment for various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with various receptors. Finally, the synthesis method of 1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine] could be optimized to improve its yield and reduce its cost, making it more accessible for future research.
Métodos De Síntesis
The synthesis of 1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine] is a complex process that involves several steps. The first step involves the preparation of 1-(3-ethoxy-4-methoxybenzyl)indene-4-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with piperidine to form the spirocyclic 1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine] molecule. The final product is purified using column chromatography to obtain a high yield of pure 1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine].
Aplicaciones Científicas De Investigación
1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine] has been of significant interest in scientific research due to its unique structure and potential therapeutic applications. It has been studied for its potential as a treatment for various diseases, including cancer, Alzheimer's, and Parkinson's disease. 1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine] has also been studied for its potential as a painkiller and anesthetic.
Propiedades
IUPAC Name |
1'-[(3-ethoxy-4-methoxyphenyl)methyl]spiro[indene-1,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-3-26-22-16-18(8-9-21(22)25-2)17-24-14-12-23(13-15-24)11-10-19-6-4-5-7-20(19)23/h4-11,16H,3,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAISTHZGAFFDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC3(CC2)C=CC4=CC=CC=C34)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[(3-Ethoxy-4-methoxyphenyl)methyl]spiro[indene-1,4'-piperidine] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B4927248.png)
![allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4927266.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4927278.png)


![2-({1-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4927301.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4927308.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide](/img/structure/B4927318.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4927328.png)
![(2-methoxyethyl)[2-(2-methylphenoxy)ethyl]amine oxalate](/img/structure/B4927332.png)


![4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4927344.png)